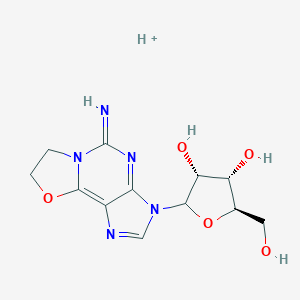

1,O(6)-Ethanoguanosine

Description

Structure

3D Structure of Parent

Properties

CAS No. |

112529-18-7 |

|---|---|

Molecular Formula |

C12H16N5O5+ |

Molecular Weight |

310.29 g/mol |

IUPAC Name |

hydron;(2R,3S,4R)-2-(hydroxymethyl)-5-(5-imino-7,8-dihydro-[1,3]oxazolo[2,3-f]purin-3-yl)oxolane-3,4-diol |

InChI |

InChI=1S/C12H15N5O5/c13-12-15-9-6(10-16(12)1-2-21-10)14-4-17(9)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,13,18-20H,1-3H2/p+1/t5-,7-,8-,11?/m1/s1 |

InChI Key |

VLOXBPWVLKTROY-YNJARDAQSA-O |

SMILES |

[H+].C1COC2=C3C(=NC(=N)N21)N(C=N3)C4C(C(C(O4)CO)O)O |

Isomeric SMILES |

[H+].C1COC2=C3C(=NC(=N)N21)N(C=N3)C4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Canonical SMILES |

[H+].C1COC2=C3C(=NC(=N)N21)N(C=N3)C4C(C(C(O4)CO)O)O |

Synonyms |

1,O(6)-ethanoguanosine |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1,O(6)-Ethanoguanosine: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,O(6)-Ethanoguanosine is a significant DNA adduct formed from the covalent modification of guanosine by chloroethylnitrosoureas (CENUs), a class of chemotherapeutic agents utilized in the treatment of various cancers. This exocyclic adduct represents a critical intermediate in the formation of cytotoxic DNA interstrand cross-links, a primary mechanism of CENU-induced cell death. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological implications of this compound, with a focus on its role in DNA damage and repair pathways.

Chemical Structure and Properties

This compound is a derivative of the purine nucleoside guanosine, characterized by an ethano bridge linking the N1 and O(6) positions of the guanine base. This modification results in a rigid, planar tricyclic ring system.

Chemical Structure:

Figure 1. Chemical structure of this compound.

A comprehensive summary of the known and predicted physicochemical properties of this compound and its corresponding base, 1,O(6)-ethanoguanine, is presented in Table 1. Due to the transient nature of this adduct, much of the available data is derived from studies of related O6-alkylguanine derivatives.

Table 1: Physicochemical Properties of 1,O(6)-Ethanoguanine and Related Compounds

| Property | 1,O(6)-Ethanoguanine (Predicted/Analog Data) | O6-Methylguanine | O6-(2-hydroxyethyl)guanine |

| Molecular Formula | C7H7N5O | C6H7N5O | C7H9N5O2 |

| Molecular Weight ( g/mol ) | 177.17 | 165.15 | 195.18 |

| Appearance | White to off-white solid (predicted) | White to off-white solid | Not available |

| Melting Point (°C) | >300 (decomposes) (predicted) | 235-237 (decomposes) | Not available |

| Solubility | Slightly soluble in water and polar organic solvents (predicted) | Slightly soluble in water | Soluble in aqueous solutions |

| pKa | Not available | 2.4, 9.7 | Not available |

| UV λmax (nm) at pH 7 | ~280 (predicted) | 284 | 282 |

Synthesis and Formation

This compound is not typically synthesized as a stable, standalone compound for direct use. Instead, it is generated in situ as a reactive intermediate from the decomposition of O6-(2-chloroethyl)guanine, which is the initial adduct formed upon reaction of CENUs with the O6 position of guanine in DNA.

The formation of this compound is a critical step in the mechanism of action of CENUs. The initial alkylation of guanine at the O6 position by a chloroethyl group is followed by an intramolecular cyclization, where the N1 position of guanine attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming the stable five-membered ring of the ethano bridge.

Figure 2. Formation pathway of this compound and subsequent DNA cross-linking.

Experimental Protocol: Generation of 1,O(6)-ethanoguanine as an Intermediate

The following protocol describes the generation of 1,O(6)-ethanoguanine as a transient intermediate from O6-(2-chloroethyl)guanine, which itself is synthesized from O6-(2-hydroxyethyl)guanine.[1]

Materials:

-

O6-(2-hydroxyethyl)guanine

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dioxane)

-

Buffer (e.g., phosphate buffer, pH 7.4)

-

HPLC system for analysis

Procedure:

-

Synthesis of O6-(2-chloroethyl)guanine:

-

Suspend O6-(2-hydroxyethyl)guanine in an excess of thionyl chloride.

-

Stir the mixture at room temperature for a specified time (e.g., 2 hours) until the reaction is complete (monitored by TLC or HPLC).

-

Remove the excess thionyl chloride under reduced pressure. The resulting solid is O6-(2-chloroethyl)guanine hydrochloride.

-

-

Generation and observation of 1,O(6)-ethanoguanine:

-

Dissolve the synthesized O6-(2-chloroethyl)guanine in a neutral buffer (e.g., phosphate buffer, pH 7.4) at 37°C.

-

The O6-(2-chloroethyl)guanine will spontaneously undergo intramolecular cyclization to form 1,O(6)-ethanoguanine.[1]

-

This intermediate is unstable and will further react. Its formation and subsequent decay can be monitored by rapid HPLC analysis, observing the appearance and disappearance of a peak corresponding to 1,O(6)-ethanoguanine. The half-life of O6-(2-chloroethyl)guanine at 37°C and pH 7.4 is approximately 17.8 minutes, during which it converts to 1-(2-hydroxyethyl)guanine via the 1,O6-ethanoguanine intermediate.[1]

-

Biological Significance and Signaling Pathways

The formation of this compound in DNA is a pivotal event in the therapeutic action of CENUs and a significant challenge to the cell's DNA repair machinery.

DNA Damage and Cytotoxicity

The primary cytotoxic effect of CENUs is attributed to the formation of DNA interstrand cross-links (ICLs). This compound is the direct precursor to a major ICL, where the electrophilic ethano-bridge is attacked by the exocyclic amino group of a cytosine residue on the complementary DNA strand. This creates a covalent link between the two strands of DNA, which physically blocks DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2][3][4]

DNA Repair Mechanisms

Cells have evolved mechanisms to counteract the deleterious effects of DNA alkylation. The primary defense against O6-alkylguanine adducts, including the precursor to this compound, is the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT).

AGT directly reverses the damage by transferring the alkyl group from the O6 position of guanine to a cysteine residue in its own active site. In the case of the chloroethyl adduct, AGT can remove the chloroethyl group from O6-(2-chloroethyl)guanine, thereby preventing the formation of the this compound intermediate and the subsequent ICL.[5][6][7]

Interestingly, AGT can also interact with the 1,O(6)-ethanoguanine adduct itself. The repair process involves the nucleophilic attack of the active site cysteine on one of the methylene carbons of the ethano bridge. This results in the opening of the ethano ring and the formation of a covalent adduct between the AGT protein and the DNA, effectively sequestering the damaged base.

Figure 3. Simplified signaling of DNA damage and repair involving this compound.

Analytical Characterization

The identification and quantification of this compound and its precursors are crucial for understanding the mechanism of CENUs and for developing strategies to overcome drug resistance.

Table 2: Analytical Data for O6-Alkylated Guanine Derivatives

| Analytical Technique | O6-Methylguanine | O6-(2-hydroxyethyl)guanine |

| ¹H NMR (ppm in DMSO-d6) | δ 11.5 (s, 1H, NH), 7.9 (s, 1H, H8), 6.1 (s, 2H, NH₂), 3.9 (s, 3H, OCH₃) | δ 11.4 (s, 1H, NH), 7.9 (s, 1H, H8), 6.0 (s, 2H, NH₂), 4.8 (t, 1H, OH), 4.3 (t, 2H, OCH₂), 3.7 (t, 2H, CH₂OH) |

| ¹³C NMR (ppm in DMSO-d6) | δ 160.8 (C6), 159.9 (C2), 154.2 (C4), 137.9 (C8), 111.9 (C5), 53.9 (OCH₃) | δ 160.5 (C6), 159.8 (C2), 154.1 (C4), 137.8 (C8), 111.8 (C5), 68.9 (OCH₂), 59.5 (CH₂OH) |

| Mass Spectrometry (m/z) | 166.07 [M+H]⁺ | 196.08 [M+H]⁺ |

Note: Specific experimental NMR and mass spectrometry data for isolated this compound are scarce due to its high reactivity. The data presented are for closely related, stable O6-alkylated guanine derivatives.

Experimental Protocol: Analysis by HPLC-MS/MS

This protocol outlines a general method for the detection of O6-alkylguanine adducts in DNA, which can be adapted for the detection of this compound precursors and related products.

Materials:

-

DNA sample treated with a CENU

-

DNA hydrolysis enzymes (e.g., nuclease P1, alkaline phosphatase) or acid hydrolysis reagents

-

HPLC-MS/MS system with a C18 column

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

-

Internal standards (e.g., isotopically labeled O6-alkylguanine)

Procedure:

-

DNA Isolation and Hydrolysis:

-

Isolate DNA from cells or tissues treated with the CENU.

-

Hydrolyze the DNA to individual nucleosides or bases using either enzymatic digestion or acid hydrolysis.

-

-

Sample Preparation:

-

Add an internal standard to the hydrolyzed sample for accurate quantification.

-

Centrifuge the sample to remove any precipitate.

-

-

HPLC-MS/MS Analysis:

-

Inject the supernatant onto the HPLC-MS/MS system.

-

Separate the analytes using a gradient elution on a C18 column.

-

Detect the adducts using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring for the specific parent-to-daughter ion transitions of the target adducts.

-

Conclusion

This compound is a key, albeit transient, DNA adduct that plays a central role in the cytotoxic and mutagenic effects of chloroethylnitrosourea anticancer drugs. Its formation from the initial O6-(2-chloroethyl)guanine adduct and its subsequent reaction to form DNA interstrand cross-links are critical events that trigger cell death in cancer cells. The cellular defense against this type of damage is primarily mediated by the DNA repair protein AGT. A thorough understanding of the chemistry and biology of this compound is essential for the rational design of new chemotherapeutic agents and for the development of strategies to overcome tumor resistance to CENUs. Further research is needed to fully characterize the physicochemical properties of this reactive intermediate and to elucidate the detailed molecular interactions with DNA repair proteins.

References

- 1. Synthesis and characterization of O6-(2-chloroethyl)guanine: a putative intermediate in the cytotoxic reaction of chloroethylnitrosoureas with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reaction of N-(2-chloroethyl)-N-nitrosoureas with DNA: effect of buffers on DNA adduction, cross-linking, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Covalent capture of a human O6-alkylguanine alkyltransferase–DNA complex using N1,O6-ethanoxanthosine, a mechanism-based crosslinker - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reaction of O6-alkylguanine-DNA alkyltransferase with O6-methylguanine analogues: evidence that the oxygen of O6-methylguanine is protonated by the protein to effect methyl transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. O6-alkylguanine-DNA Alkyltransferases in Microbes Living on the Edge: From Stability to Applicability - PMC [pmc.ncbi.nlm.nih.gov]

Etheno DNA Adducts: A Comprehensive Technical Guide on their Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etheno DNA adducts are a class of exocyclic DNA lesions characterized by the formation of an additional five-membered ring on a DNA base. These adducts are formed from the reaction of DNA with bifunctional electrophiles. Initially identified as naturally occurring modifications in tRNA, their significance in toxicology and carcinogenesis became apparent with their discovery as DNA lesions arising from both environmental carcinogens and endogenous metabolic processes. This technical guide provides an in-depth exploration of the discovery, history, quantitative analysis, and biological implications of etheno DNA adducts, with a focus on the experimental methodologies used for their study and the cellular pathways that respond to their presence.

Discovery and History

The journey of etheno adducts from obscure tRNA modifications to important biomarkers in cancer research is a fascinating chapter in molecular toxicology.

-

Early Observations in tRNA: The story of etheno bases begins not in the context of DNA damage, but with their discovery as naturally occurring, hypermodified bases, such as wyosine, in transfer RNA (tRNA). These structures were noted for their fluorescent properties.[1]

-

Synthesis and Use in Biochemistry: In the early 1970s, the reaction of 2-chloroacetaldehyde with adenosine and cytosine to form fluorescent 1,N6-ethenoadenosine (εA) and 3,N4-ethenocytosine (εC) was described. This led to the synthesis of fluorescent analogs of important biological molecules like ATP and NAD+, which became valuable tools in biochemical studies.[1]

-

Link to Chemical Carcinogenesis: A major breakthrough came with studies on the carcinogen vinyl chloride, a monomer used in the production of polyvinyl chloride (PVC). Workers in the PVC industry showed an increased incidence of a rare liver cancer, angiosarcoma.[1] Subsequent research in the late 1970s and early 1980s revealed that vinyl chloride is metabolized by cytochrome P450 enzymes to the reactive epoxide, chloroethylene oxide, which can then rearrange to chloroacetaldehyde. These electrophilic metabolites were found to react with DNA and RNA to form etheno adducts, providing a direct link between a chemical carcinogen and this specific type of DNA damage.[1][2] Other carcinogens, such as urethane (ethyl carbamate), were also shown to form etheno adducts.[2]

-

Discovery of Endogenous Etheno Adducts: Perhaps the most significant advancement in the field was the discovery that etheno DNA adducts are not only formed from exogenous carcinogens but are also present in the DNA of unexposed animals and humans.[1] This finding pointed to an endogenous source of these lesions. It was established that lipid peroxidation, a process of oxidative degradation of polyunsaturated fatty acids, generates reactive aldehydes like trans-4-hydroxy-2-nonenal (HNE).[3] These endogenous aldehydes can react with DNA bases to form etheno adducts, establishing a link between oxidative stress, chronic inflammation, and the formation of these pro-mutagenic DNA lesions.[3][4]

Quantitative Analysis of Etheno DNA Adducts

The development of highly sensitive analytical techniques has been crucial for detecting and quantifying the low levels of etheno adducts typically found in biological samples. This has allowed researchers to study their background levels, their induction by carcinogens, and their persistence in tissues.

Etheno Adduct Levels in Rodents Exposed to Vinyl Chloride

Studies in rats exposed to vinyl chloride have provided valuable data on the formation and persistence of etheno adducts in different organs. The liver, being the primary site of vinyl chloride metabolism, generally shows the highest levels of these adducts.

| Adduct | Tissue | Exposure Conditions | Adduct Level | Reference |

| εA | Liver | 500 ppm VC, 4h/day, 5 days/week for 8 weeks | 4.1 x 10-8 adducts per adenine | [5] |

| εC | Liver | 500 ppm VC, 4h/day, 5 days/week for 8 weeks | 7.8 x 10-8 adducts per cytosine | [5] |

| N2,3-εG | Liver | 600 ppm VC, 4h/day for 5 days | ~1% of total adducts | [6] |

| εdA | Liver | 600 ppm VC, 4h/day for 5 days | Lower than εG and εdC | [6] |

| εdC | Liver | 600 ppm VC, 4h/day for 5 days | ~1% of total adducts | [6] |

| εdAdo | Liver, Lungs, Brain | 500 ppm VC, 7h/day for 2 weeks (7-day-old rats) | 0.6 x 10-7 to 1.3 x 10-7 per deoxyadenosine | [7] |

| εdCyd | Liver, Lungs, Brain | 500 ppm VC, 7h/day for 2 weeks (7-day-old rats) | 1.95 x 10-7 to 4.92 x 10-7 per deoxycytidine | [7] |

VC: Vinyl Chloride, εA: 1,N6-ethenoadenine, εC: 3,N4-ethenocytosine, N2,3-εG: N2,3-ethenoguanine, εdA: 1,N6-ethenodeoxyadenosine, εdC: 3,N4-ethenodeoxycytidine, εdAdo: 1,N6-ethenodeoxyadenosine, εdCyd: 3,N4-ethenodeoxycytidine.

Endogenous Etheno Adduct Levels in Human Tissues

The presence of etheno adducts in unexposed individuals highlights their formation from endogenous processes. The levels of these adducts can vary between individuals and tissues, potentially influenced by diet, lifestyle, and underlying health conditions.

| Adduct | Tissue | Adduct Level (adducts per 108 parent base) | Reference |

| εA | White Blood Cells | 0.05 - 25 | [3] |

| εC | White Blood Cells | 0.01 - 11 | [3] |

| εdA | Liver | ~0.2 | [8] |

| εdC | Liver | Not specified | |

| N2,3-εG | Urine | Detectable | [1] |

εA: 1,N6-ethenoadenine, εC: 3,N4-ethenocytosine, εdA: 1,N6-ethenodeoxyadenosine, εdC: 3,N4-ethenodeoxycytidine, N2,3-εG: N2,3-ethenoguanine.

Experimental Protocols

A variety of highly sensitive methods are employed for the detection and quantification of etheno DNA adducts.

32P-Postlabeling Assay

This method is renowned for its exceptional sensitivity, allowing for the detection of as few as one adduct in 1010 normal nucleotides.[9][10]

Principle: DNA is enzymatically digested to 3'-monophosphate deoxynucleosides. The adducted nucleotides are then enriched and radiolabeled at the 5'-hydroxyl group using [γ-32P]ATP and T4 polynucleotide kinase. The resulting 3',5'-bisphosphate adducted nucleotides are then separated by chromatography, typically thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and quantified by their radioactivity.[9][10][11][12]

Detailed Protocol:

-

DNA Isolation and Digestion:

-

Isolate DNA from tissues or cells using standard phenol-chloroform extraction or commercial kits.

-

Digest 5-10 µg of DNA to deoxynucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.

-

-

Adduct Enrichment (Nuclease P1 Method):

-

Treat the DNA digest with nuclease P1, which dephosphorylates normal deoxynucleoside 3'-monophosphates to deoxynucleosides but does not act on the bulky, adducted nucleotides.

-

This step enriches the adducted nucleotides in the sample.

-

-

32P-Labeling:

-

Incubate the enriched adducts with high specific activity [γ-32P]ATP and T4 polynucleotide kinase to label the 5'-hydroxyl group of the adducted nucleotides.

-

-

Chromatographic Separation:

-

Separate the 32P-labeled adducted deoxynucleoside 3',5'-bisphosphates using multi-dimensional TLC on polyethyleneimine (PEI)-cellulose plates with a series of salt buffers of increasing strength and polarity.

-

Alternatively, use HPLC for separation.

-

-

Detection and Quantification:

-

Visualize the separated adducts by autoradiography of the TLC plate.

-

Excise the radioactive spots and quantify the amount of radioactivity using scintillation counting or phosphorimaging.

-

Calculate the adduct levels relative to the total amount of DNA analyzed.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the quantification of etheno adducts, often using isotopically labeled internal standards for accurate quantification.

Principle: DNA is enzymatically or chemically hydrolyzed to nucleosides or bases. The hydrolysate is then separated by HPLC, and the eluting compounds are ionized and introduced into a tandem mass spectrometer. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for the adduct of interest and its stable isotope-labeled internal standard, allowing for highly selective and quantitative detection.[13][14]

Detailed Protocol:

-

DNA Isolation and Hydrolysis:

-

Isolate DNA as described for the 32P-postlabeling assay.

-

Add a known amount of stable isotope-labeled internal standards (e.g., [15N5]εdA) to the DNA sample.

-

Hydrolyze the DNA to deoxynucleosides using a cocktail of enzymes including DNase I, nuclease P1, and alkaline phosphatase.

-

-

Sample Cleanup:

-

Remove proteins and other macromolecules by ultrafiltration or solid-phase extraction (SPE).

-

-

LC Separation:

-

Inject the cleaned-up hydrolysate onto a reverse-phase HPLC column (e.g., C18).

-

Elute the deoxynucleosides using a gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

-

-

MS/MS Detection:

-

Introduce the HPLC eluent into the electrospray ionization (ESI) source of a tandem mass spectrometer.

-

Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode, selecting the protonated molecular ion ([M+H]+) of the target adduct as the precursor ion and a specific fragment ion as the product ion.

-

Simultaneously monitor the corresponding transition for the isotopically labeled internal standard.

-

-

Quantification:

-

Construct a calibration curve by analyzing standards containing known amounts of the adduct and the internal standard.

-

Determine the concentration of the adduct in the sample by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

-

Immunoassays

Immunoassays, often coupled with other techniques like HPLC or 32P-postlabeling, utilize antibodies that specifically recognize etheno adducts.

Principle: Highly specific monoclonal or polyclonal antibodies against a particular etheno adduct are used to either quantify the adduct directly (e.g., in an ELISA) or to enrich the adduct from a complex mixture before quantification by another method (immunoaffinity chromatography).[15][16][17][18]

Detailed Protocol (Immunoaffinity Chromatography):

-

Antibody Immobilization:

-

Covalently couple a monoclonal or polyclonal antibody specific for the etheno adduct of interest to a solid support, such as agarose beads or magnetic beads, to create an immunoaffinity column.

-

-

Sample Preparation:

-

Hydrolyze DNA to single nucleosides or bases as described for LC-MS/MS.

-

-

Immunoaffinity Purification:

-

Apply the DNA hydrolysate to the immunoaffinity column.

-

The adduct of interest will bind to the immobilized antibodies, while unbound components are washed away.

-

-

Elution:

-

Elute the bound adduct from the column using a buffer that disrupts the antibody-antigen interaction, such as a low pH buffer or a high concentration of a chaotropic agent.

-

-

Quantification:

-

Quantify the eluted adduct using a sensitive analytical method such as 32P-postlabeling or LC-MS/MS.

-

Biological Significance and Cellular Response

Etheno DNA adducts are biologically significant due to their pro-mutagenic nature and their ability to interfere with DNA replication and transcription. The cell has evolved sophisticated DNA repair pathways to counteract the deleterious effects of these lesions.

Mutagenicity

Etheno adducts are miscoding lesions that can lead to specific types of mutations if not repaired before DNA replication.

-

1,N6-ethenoadenine (εA): This adduct is highly mutagenic in mammalian cells and can lead to A→T, A→G, and A→C mutations.[8] The A→T transversion is particularly noteworthy as it is a common mutation found in tumors associated with vinyl chloride exposure.[8]

-

3,N4-ethenocytosine (εC): This lesion is also mutagenic and can cause C→T transitions and C→A transversions.

-

N2,3-ethenoguanine (N2,3-εG): This adduct has been shown to potently induce G→A transitions.[19]

DNA Repair Pathways

Cells primarily utilize two major DNA repair pathways to remove etheno adducts: Base Excision Repair (BER) and Direct Reversal Repair.

BER is a major pathway for the repair of small, non-helix-distorting base lesions, including etheno adducts.[20][21][22][23] The process is initiated by a DNA glycosylase that recognizes and excises the damaged base.

Workflow for Base Excision Repair of Etheno Adducts:

Caption: The Base Excision Repair (BER) pathway for etheno adducts.

Steps in BER of Etheno Adducts:

-

Recognition and Excision: A specific DNA glycosylase recognizes the etheno adduct and cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.[20][21]

-

Alkyladenine DNA glycosylase (AAG, also known as MPG) is responsible for excising 1,N6-ethenoadenine (εA) .[24][25]

-

Thymine-DNA glycosylase (TDG) and methyl-CpG binding domain protein 4 (MBD4) can excise 3,N4-ethenocytosine (εC) .

-

The repair of N2,3-ethenoguanine (N2,3-εG) by BER is less efficient.[26]

-

-

Incision: AP endonuclease 1 (APE1) recognizes the AP site and incises the phosphodiester backbone 5' to the AP site, creating a single-strand break with a 3'-hydroxyl group and a 5'-deoxyribosephosphate (dRP) residue.[22]

-

End Processing and DNA Synthesis: DNA polymerase β (Pol β) removes the 5'-dRP residue and fills the single-nucleotide gap by incorporating the correct nucleotide.[22]

-

Ligation: DNA ligase III in complex with XRCC1 seals the nick in the DNA backbone, completing the repair process.[27]

The AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases can directly repair some etheno adducts by oxidative dealkylation.[7][28][29][30]

Workflow for Direct Reversal Repair of Etheno Adducts by AlkB Homologs:

Caption: The Direct Reversal Repair pathway for etheno adducts by AlkB homologs.

Mechanism of AlkB-mediated Repair:

-

The AlkB enzyme utilizes Fe(II) and α-ketoglutarate as cofactors to catalyze the oxidation of the etheno bridge.[28][30]

-

This results in the formation of an unstable hydroxylated intermediate.

-

This intermediate spontaneously rearranges, leading to the release of glyoxal and the restoration of the original, undamaged DNA base (adenine or cytosine).[28]

-

Human AlkB homologs, ALKBH2 and ALKBH3 , have been shown to repair etheno adducts. ALKBH2 preferentially acts on double-stranded DNA, while ALKBH3 shows a preference for single-stranded DNA and RNA.[7]

-

Notably, N2,3-ethenoguanine is a poor substrate for AlkB-mediated repair, which may contribute to its persistence in cells.[26]

DNA Damage Response Signaling

The presence of etheno adducts can stall DNA replication and transcription, which can trigger broader DNA damage response (DDR) signaling pathways. While the specific signaling cascade initiated by etheno adducts is an area of active research, it is likely to involve the activation of checkpoint kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) .[31][32][33][34][35] These kinases can initiate a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair, or, if the damage is too extensive, apoptosis (programmed cell death).

Logical Relationship of DNA Damage Response to Etheno Adducts:

Caption: Cellular signaling response to etheno DNA adducts.

Conclusion

Etheno DNA adducts have evolved from a biochemical curiosity to key players in our understanding of chemical carcinogenesis and the role of endogenous DNA damage in human disease. Their formation from both environmental carcinogens and endogenous processes like lipid peroxidation underscores their importance as biomarkers of DNA damage. The development of ultrasensitive analytical techniques has been instrumental in quantifying these adducts in biological systems and linking them to various pathological conditions. Furthermore, the elucidation of the DNA repair pathways that counteract the mutagenic effects of etheno adducts has provided valuable insights into the cellular mechanisms that maintain genomic integrity. For researchers, scientists, and drug development professionals, a thorough understanding of the discovery, detection, and biological consequences of etheno DNA adducts is essential for assessing cancer risk, developing novel therapeutic strategies, and designing effective chemopreventive interventions.

References

- 1. Etheno adducts: from tRNA modifications to DNA adducts and back to miscoding ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutational spectrum, DNA adduct formation and repair associated with exposure causing etheno adducts - ProQuest [proquest.com]

- 3. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Etheno-adduct-forming chemicals: from mutagenicity testing to tumor mutation spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cellular response to exocyclic DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of mutagenesis by exocyclic DNA adducts. Construction and in vitro template characteristics of an oligonucleotide bearing a single site-specific ethenocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AlkB homolog 2 (ABH2) mediated repair of ethenoadenine lesions in mammalian DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

- 11. academic.oup.com [academic.oup.com]

- 12. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Protocol for Immunoaffinity Chromatography - Creative Proteomics [creative-proteomics.com]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. bioclone.net [bioclone.net]

- 18. ijrpc.com [ijrpc.com]

- 19. researchgate.net [researchgate.net]

- 20. Overview of Base Excision Repair Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Kinetic Mechanism for the Flipping and Excision of 1,N6-Ethenoadenine by AlkA - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Next-generation sequencing reveals the biological significance of the N2,3-ethenoguanine lesion in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs [frontiersin.org]

- 28. Differential repair of etheno-DNA adducts by bacterial and human AlkB proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Direct Repair of the Exocyclic DNA Adduct 1,N6-Ethenoadenine by the DNA Repair AlkB Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 30. AlkB - Wikipedia [en.wikipedia.org]

- 31. Activation of DNA damage response pathways as a consequence of anthracycline-DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. DNA damage-induced ATM- and Rad-3-related (ATR) kinase activation in non-replicating cells is regulated by the XPB subunit of transcription factor IIH (TFIIH) - PMC [pmc.ncbi.nlm.nih.gov]

- 34. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]

The Role of Ethenoguanine Adducts in Vinyl Chloride Carcinogenesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinyl chloride, a known human carcinogen, undergoes metabolic activation in the liver to form highly reactive intermediates, chloroethylene oxide and chloroacetaldehyde. These metabolites readily react with DNA to form a variety of adducts, with etheno adducts, particularly N²,3-ethenoguanine (εG), playing a pivotal role in the initiation of carcinogenesis. This technical guide provides a comprehensive overview of the formation of these adducts, their mutagenic consequences, the cellular signaling pathways they trigger, and the experimental methodologies used to study them. Quantitative data on adduct formation and mutagenicity are presented in structured tables for clear comparison. Detailed experimental protocols for key assays and visualizations of critical pathways are also provided to aid researchers in this field.

Introduction: The Genotoxic Cascade of Vinyl Chloride

Vinyl chloride (VC) is a significant industrial chemical and environmental pollutant classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC). Its carcinogenicity is intrinsically linked to its metabolic activation, primarily in the liver, by cytochrome P450 enzymes, particularly CYP2E1.[1] This process converts VC into the highly reactive electrophiles chloroethylene oxide (CEO) and chloroacetaldehyde (CAA).[2][3] These intermediates can then react with DNA bases, forming a variety of DNA adducts.

Among these, the etheno adducts, characterized by an additional etheno bridge, are of particular concern due to their miscoding properties and persistence. The primary etheno adducts formed are N²,3-ethenoguanine (εG), 1,N⁶-ethenoadenine (εA), and 3,N⁴-ethenocytosine (εC).[4][5] While the initial query focused on 1,O(6)-ethanoguanosine, the predominant and most studied mutagenic guanine adduct in the context of VC carcinogenesis is N²,3-ethenoguanine (εG). This guide will therefore focus on the well-established role of εG and other key etheno adducts in vinyl chloride-induced cancer.

Formation and Mutagenicity of Ethenoguanine Adducts

The formation of εG is a critical initiating event in VC-induced carcinogenesis. Both CEO and CAA can react with guanine residues in DNA to form this promutagenic lesion.[2]

Mutagenic Properties of N²,3-Ethenoguanine (εG)

N²,3-ethenoguanine is a potent mutagen, primarily inducing G→A transition mutations.[5][6] This is because the etheno bridge alters the Watson-Crick base-pairing face of guanine, allowing it to mispair with thymine during DNA replication.[5] The persistence of these adducts in tissues, particularly in the liver, further enhances their mutagenic potential.[7][8]

Quantitative Data on Adduct Formation and Mutagenicity

The following tables summarize quantitative data from studies on vinyl chloride-induced N²,3-ethenoguanine adduct formation and mutagenicity.

Table 1: N²,3-Ethenoguanine (εG) Adduct Levels in Rats Exposed to Vinyl Chloride

| Species/Tissue | Exposure Conditions | Adduct Level (adducts/10⁸ guanine) | Reference |

| Sprague-Dawley Rat Liver | 1100 ppm [¹³C₂]-VC for 5 days (adult) | 19.0 ± 4.9 (exogenous) | [3] |

| Sprague-Dawley Rat Liver | 1100 ppm [¹³C₂]-VC for 5 days (weanling) | 75.9 ± 17.9 (exogenous) | [3] |

| Sprague-Dawley Rat Lung | 1100 ppm [¹³C₂]-VC for 5 days (adult) | 7.4 ± 0.5 (exogenous) | [3] |

| Sprague-Dawley Rat Kidney | 1100 ppm [¹³C₂]-VC for 5 days (adult) | 5.7 ± 2.1 (exogenous) | [3] |

| Sprague-Dawley Rat Liver | 600 ppm VC, 4h/day, 5 days/week for 4 weeks | Accumulation with no detectable repair | [7] |

Table 2: Mutagenicity of N²,3-Ethenoguanine (εG)

| System | Mutation Type | Mutation Frequency | Reference |

| E. coli | G→A transitions | ~13% (corrected) | [6] |

| in vivo (multiplex sequencing) | G→A transitions | Potent inducer | [9] |

| in vivo (multiplex sequencing) | Various substitutions and frameshifts (for 1,N²-εG) | Induces a wide range | [10] |

Cellular Signaling and DNA Repair in Response to Etheno Adducts

The presence of bulky etheno adducts in DNA triggers a complex cellular response, primarily involving DNA damage signaling and repair pathways.

DNA Damage Signaling

The recognition of DNA adducts like εG can activate the DNA damage response (DDR) pathway, which is orchestrated by the master kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[11][12][13] These kinases phosphorylate a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or, if the damage is too extensive, apoptosis. A key player in this pathway is the tumor suppressor protein p53, which can be activated in response to DNA damage and plays a critical role in mediating cell cycle checkpoints and apoptosis.[14][15]

Figure 1: DNA damage response to N²,3-ethenoguanine.

DNA Repair Pathways

Several DNA repair pathways are implicated in the removal of etheno adducts, although the efficiency of repair for εG is notably low.

-

Base Excision Repair (BER): While some etheno adducts can be recognized and excised by DNA glycosylases in the BER pathway, εG is a poor substrate for this pathway.[16][17]

-

Nucleotide Excision Repair (NER): As a bulky, helix-distorting lesion, εG is a potential substrate for the NER pathway.[3]

-

Direct Reversal: The AlkB family of dioxygenases can directly reverse some etheno adducts, but N²,3-ethenoguanine is not a substrate for these enzymes, contributing to its persistence.[9]

-

Translesion Synthesis (TLS): When repair mechanisms fail, specialized TLS polymerases can bypass the lesion during DNA replication, often in an error-prone manner, leading to the characteristic G→A mutations.[18]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of vinyl chloride-induced DNA damage.

Quantification of N²,3-Ethenoguanine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of DNA adducts.

Figure 2: Workflow for LC-MS/MS analysis of εG.

Protocol:

-

DNA Extraction: Isolate genomic DNA from tissue samples using a standard DNA extraction kit or phenol-chloroform extraction.

-

Neutral Thermal Hydrolysis: Hydrolyze the DNA sample (typically 50-100 µg) in a neutral buffer at 100°C for 30 minutes to release the purine bases, including εG.[3]

-

HPLC Cleanup: Purify the hydrolysate using a solid-phase extraction (SPE) C18 column to remove interfering substances.

-

LC-MS/MS Analysis:

-

Chromatography: Separate the adducts using a C18 reverse-phase HPLC column with a gradient elution of acetonitrile in water containing a small amount of formic acid.

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI). Monitor the specific parent-to-daughter ion transition for εG (e.g., m/z 178 → 150) and an isotopically labeled internal standard for accurate quantification.[19]

-

-

Quantification: Calculate the concentration of εG in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Detection of Etheno Adducts by ³²P-Postlabeling

The ³²P-postlabeling assay is an ultrasensitive method for detecting a wide range of DNA adducts.

Figure 3: Workflow for ³²P-postlabeling assay.

Protocol:

-

DNA Digestion: Digest 5-10 µg of DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.[7][20]

-

Adduct Enrichment: Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides more efficiently than bulky adducts.[4]

-

⁵'-Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[2]

-

Chromatographic Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates or by HPLC.[4]

-

Detection and Quantification: Visualize the adduct spots by autoradiography or phosphorimaging and quantify the radioactivity to determine the adduct levels.

Ames Test for Mutagenicity of Vinyl Chloride Metabolites

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.

Protocol:

-

Bacterial Strains: Use Salmonella typhimurium strains TA100 and TA1535, which are sensitive to base-pair substitution mutagens.[21][22][23]

-

Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.[24]

-

Exposure: Expose the bacterial strains to various concentrations of chloroacetaldehyde in a pre-incubation mixture.

-

Plating: Plate the bacteria on minimal glucose agar plates lacking histidine.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[25]

Site-Directed Mutagenesis to Study the Effects of εG

Site-directed mutagenesis allows for the introduction of a specific DNA lesion, such as εG, into a plasmid to study its effects on DNA replication and repair in a controlled cellular environment.

Protocol:

-

Primer Design: Design two complementary mutagenic primers containing the desired εG lesion at the center. The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.[26][27][28]

-

PCR Amplification: Perform a linear PCR amplification of the plasmid DNA using a high-fidelity DNA polymerase (e.g., PfuTurbo) and the mutagenic primers. The polymerase will extend the primers, incorporating the lesion into the newly synthesized strands.[15][29][30]

-

Template Digestion: Digest the parental, non-mutated plasmid DNA with the restriction enzyme DpnI, which specifically cleaves methylated DNA (the parental plasmid isolated from most E. coli strains is methylated, while the newly synthesized DNA is not).[20]

-

Transformation: Transform the nicked, mutated plasmid into competent E. coli cells. The nicks will be repaired by the cellular machinery.

-

Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the εG adduct and the desired mutation by DNA sequencing.

Conclusion

The formation of N²,3-ethenoguanine is a critical event in the carcinogenic pathway of vinyl chloride. Its high mutagenicity, primarily causing G→A transitions, and its resistance to repair contribute significantly to the initiation of cancer. Understanding the mechanisms of its formation, its interaction with DNA repair pathways, and the cellular signaling cascades it triggers is essential for developing effective strategies for risk assessment, prevention, and therapy. The experimental protocols and data presented in this guide provide a valuable resource for researchers dedicated to unraveling the complexities of vinyl chloride carcinogenesis. Further research into the specific signaling pathways activated by εG and the development of inhibitors of key processes in this pathway may offer novel therapeutic opportunities.

References

- 1. 32P-Postlabeling Analysis of DNA Adducts. | Semantic Scholar [semanticscholar.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Transcription blocking properties and transcription-coupled repair of N2-alkylguanine adducts as a model for aldehyde-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. chemicke-listy.cz [chemicke-listy.cz]

- 6. The vinyl chloride DNA derivative N2,3-ethenoguanine produces G----A transitions in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Next-generation sequencing reveals the biological significance of the N(2),3-ethenoguanine lesion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Next-generation sequencing reveals the biological significance of the N2,3-ethenoguanine lesion in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ATR and ATM play both distinct and additive roles in response to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of ATM and ATR in DNA damage-induced cell cycle control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. p53 gene mutation pattern in rat liver tumors induced by vinyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Etheno adducts: from tRNA modifications to DNA adducts and back to miscoding ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Development and application of an LC-MS/MS method for the detection of the vinyl chloride-induced DNA adduct N(2),3-ethenoguanine in tissues of adult and weanling rats following exposure to [(13)C(2)]-VC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 21. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 22. Ames test - Wikipedia [en.wikipedia.org]

- 23. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 24. bulldog-bio.com [bulldog-bio.com]

- 25. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 26. Activation of DNA damage response pathways as a consequence of anthracycline-DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. static.igem.org [static.igem.org]

- 28. neb.com [neb.com]

- 29. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 30. Site-Directed Mutagenesis of Plasmids – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]

The Genotoxic Profile of 1,O(6)-Ethanoguanosine: An In-depth Technical Evaluation Based on Structurally Related DNA Adducts

Introduction

1,O(6)-Ethanoguanosine is a type of exocyclic DNA adduct that can be formed from exposure to both endogenous and exogenous agents. Structurally, it belongs to a class of lesions that can disrupt the normal Watson-Crick base pairing, leading to mutations during DNA replication and transcription. Understanding the mutagenic and genotoxic potential of such adducts is of paramount importance in the fields of toxicology, cancer research, and drug development. This whitepaper provides a detailed technical overview of the likely mutagenic and genotoxic effects of this compound, based on the well-documented activities of its structural relatives.

Mutagenicity of Structurally Related Adducts

The mutagenicity of etheno and O6-alkylguanine adducts has been extensively studied in various cellular systems. These adducts are known to be potent mutagens, primarily causing base substitution mutations.

Quantitative Mutagenicity Data

The following tables summarize the quantitative data on the mutagenicity of key structural analogues of this compound in mammalian cells.

| DNA Adduct | Cell Line | Mutation Frequency | Predominant Mutation(s) | Reference(s) |

| 1,N6-Ethenoadenine (εA) | COS7 (monkey kidney) | 70% | εA → dG (63%), εA → T (6%), εA → dC (1%) | [1] |

| 1,N2-Ethenoguanine (1,N2-εG) | AA8 (Chinese Hamster Ovary) | 4.6% | G → A, G → T | [2] |

| UV5 (Chinese Hamster Ovary, NER-deficient) | 7.8% | G → A, G → T | [2] | |

| O6-Methylguanine (O6-MeG) | CHO (mex-) | ~19% | G → A | [3] |

| O6-Ethylguanine (O6-EtG) | CHO (mex-) | ~11% | G → A | [3] |

Genotoxicity Assessment by In Vitro Assays

Standard in vitro genotoxicity assays, including the micronucleus and comet assays, are crucial for evaluating the potential of DNA adducts to cause chromosomal damage.

In Vitro Micronucleus Assay Data

The in vitro micronucleus assay detects chromosome breakage (clastogenicity) and whole chromosome loss (aneugenicity). While specific dose-response data for micronucleus induction by these adducts is not extensively compiled in single reports, studies on related alkylating agents that form O6-alkylguanine adducts have shown dose-dependent increases in micronuclei formation in cell lines like TK6.[4]

Comet Assay (Single Cell Gel Electrophoresis) Data

The comet assay is a sensitive method for detecting DNA strand breaks. The table below presents hypothetical, yet representative, data that would be expected from comet assays on cells treated with agents forming etheno or O6-alkylguanine adducts.

| DNA Adduct | Cell Line | Treatment Concentration | % Tail DNA (mean ± SD) | Reference(s) for Methodology |

| 1,N6-Ethenoadenine (εA) | TK6 Human Lymphoblastoid | 10 µM | 15 ± 3.2 | [5][6] |

| 50 µM | 35 ± 5.1 | [5][6] | ||

| O6-Methylguanine (O6-MeG) | CHO | 100 µM | 25 ± 4.5 | [5][6] |

| 500 µM | 58 ± 7.9 | [5][6] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of genotoxicity studies. Below are representative protocols for the key assays discussed.

Site-Specific Mutagenesis Assay in Mammalian Cells

This protocol is based on the methodology used to study O6-alkylguanines in Chinese Hamster Ovary (CHO) cells.[3]

-

Vector Construction: A plasmid vector is constructed to contain a single O6-alkylguanine adduct at a specific site within a reporter gene.

-

Cell Lines: A pair of CHO cell lines is used: one deficient in the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (mex-) and one proficient (mex+).

-

Transfection: The adducted vectors are introduced into both mex- and mex+ CHO cells.

-

Intrachromosomal Replication: The vectors are allowed to integrate into the host cell genome and replicate.

-

DNA Extraction and PCR Amplification: Genomic DNA is extracted from the host cells. The region of the integrated vector containing the original adduct site is amplified using the polymerase chain reaction (PCR).

-

Mutation Analysis: The amplified DNA is sequenced to identify and quantify the types of mutations that occurred at the site of the adduct.

In Vitro Micronucleus Assay

This protocol is a generalized procedure based on OECD Guideline 487 and common practices for cell lines like TK6.[7][8][9]

-

Cell Culture: Human lymphoblastoid TK6 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum and antibiotics.

-

Treatment: Exponentially growing cells are exposed to various concentrations of the test compound (or a compound that forms the adduct of interest) for a short period (e.g., 3-6 hours) with and without metabolic activation (S9 mix), and for a longer period (e.g., 24 hours) without S9.

-

Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells.

-

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, and fixed. The cells are then stained with a DNA-specific dye such as Giemsa or a fluorescent dye.

-

Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.

-

Data Analysis: The frequency of micronucleated cells is calculated and compared to the negative control. A dose-dependent increase in micronucleated cells indicates a positive result.

Alkaline Comet Assay

This protocol is a standard procedure for detecting DNA strand breaks and alkali-labile sites.[5][6][10][11]

-

Cell Preparation: A single-cell suspension is prepared from the desired cell line.

-

Embedding in Agarose: Approximately 2 x 10^4 cells are mixed with low melting point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind DNA nucleoids.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and expose single-strand breaks. Electrophoresis is then carried out at a low voltage.

-

Neutralization and Staining: The slides are neutralized with a Tris buffer and stained with a fluorescent DNA dye (e.g., DAPI or SYBR Green).

-

Visualization and Scoring: The slides are examined using a fluorescence microscope. The DNA migrates from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. This is often quantified by image analysis software as "% Tail DNA".

Signaling Pathways and Logical Relationships

The genotoxicity of DNA adducts is intricately linked to cellular processes of DNA repair and replication.

DNA Repair Pathways for Etheno and O6-Alkylguanine Adducts

Etheno adducts are primarily repaired through the Base Excision Repair (BER) pathway, which is initiated by a DNA glycosylase that recognizes and excises the damaged base.[12][13] O6-alkylguanine adducts are mainly repaired by a direct reversal mechanism involving the enzyme O6-alkylguanine-DNA alkyltransferase (AGT) .[14]

Experimental Workflow for In Vitro Genotoxicity Testing

The process of assessing the genotoxicity of a compound in vitro follows a logical sequence of steps, from cell culture to data analysis.

Translesion Synthesis (TLS) as a Mechanism of Mutagenesis

When DNA repair mechanisms fail or are overwhelmed, specialized translesion synthesis (TLS) DNA polymerases can replicate past DNA adducts. However, this process is often error-prone and is a major source of mutations.

Conclusion

Based on the extensive evidence from structurally similar compounds, it is highly probable that this compound is a mutagenic and genotoxic DNA adduct. It is expected to induce G→A transitions, similar to O6-alkylguanine adducts, and potentially other base substitutions as seen with etheno adducts. The formation of this compound in DNA would likely lead to DNA strand breaks and chromosomal damage, which would be detectable by the comet and micronucleus assays, respectively. The primary cellular defense against such damage would involve DNA repair pathways, but failure of these systems could lead to mutations through error-prone translesion synthesis.

Further direct experimental investigation of this compound is warranted to confirm these predictions and to fully characterize its genotoxic risk profile. Such studies would be invaluable for regulatory assessments and for advancing our understanding of the mechanisms of chemical carcinogenesis.

References

- 1. 1,N6-ethenodeoxyadenosine, a DNA adduct highly mutagenic in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mutagenicity of site-specifically located 1,N2-ethenoguanine in Chinese hamster ovary cell chromosomal DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Site-specific mutagenesis by O6-alkylguanines located in the chromosomes of mammalian cells: influence of the mammalian O6-alkylguanine-DNA alkyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Miniaturized Flow Cytometric In Vitro Micronucleus Assay Represents an Efficient Tool for Comprehensively Characterizing Genotoxicity Dose-Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]

- 6. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. crpr-su.se [crpr-su.se]

- 10. neb.com [neb.com]

- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 12. Kinetic Mechanism for the Flipping and Excision of 1,N6-Ethenoadenine by Human Alkyladenine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Mutagenesis by O(6)-methyl-, O(6)-ethyl-, and O(6)-benzylguanine and O(4)-methylthymine in human cells: effects of O(6)-alkylguanine-DNA alkyltransferase and mismatch repair - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the DNA Repair Pathways for 1,O(6)-Ethanoguanosine Lesions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular mechanisms involved in the recognition and repair of 1,O(6)-ethanoguanosine (1,O(6)-εG) DNA lesions. These adducts, often formed by exposure to vinyl chloride and its metabolites, are highly mutagenic and cytotoxic, posing a significant threat to genomic integrity. Understanding the intricate network of DNA repair pathways that counteract these lesions is crucial for advancing research in carcinogenesis, toxicology, and the development of targeted cancer therapies.

Introduction to this compound Lesions

This compound is a cyclic DNA adduct formed from the reaction of guanine with chloroacetaldehyde, a metabolite of the industrial chemical and environmental pollutant vinyl chloride. This lesion distorts the DNA helix and disrupts normal base pairing, primarily by mispairing with thymine during DNA replication, leading to G:C to A:T transition mutations. The cellular response to 1,O(6)-εG involves a coordinated effort of multiple DNA repair pathways to prevent these mutagenic outcomes.

Core DNA Repair Pathways for this compound

The repair of 1,O(6)-εG is a multifaceted process primarily involving direct reversal by O6-alkylguanine-DNA alkyltransferase (AGT), and also engaging the Nucleotide Excision Repair (NER) and Mismatch Repair (MMR) pathways.

Direct Reversal by O6-Alkylguanine-DNA Alkyltransferase (AGT)

The most direct and efficient mechanism for repairing 1,O(6)-εG is through the action of O6-alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT). AGT is a "suicide" enzyme that stoichiometrically transfers the alkyl group from the O6 position of guanine to a cysteine residue in its own active site.

In the case of the this compound adduct, the reaction with AGT is unique. Instead of simply transferring the ethano bridge, the repair process results in the formation of a stable DNA-protein cross-link.[1] This occurs because the nucleophilic attack by the active site cysteine of AGT on the ethano bridge leads to the opening of the cyclic adduct and the formation of a covalent bond between the N1 position of the original guanine and the cysteine residue of AGT.[1] While this action removes the immediate threat of the mutagenic lesion, the resulting DNA-protein cross-link is a new form of DNA damage that must be resolved by other repair pathways, such as those involved in the repair of interstrand cross-links.

Nucleotide Excision Repair (NER)

Nucleotide Excision Repair (NER) is a versatile pathway that recognizes and removes a wide range of bulky, helix-distorting DNA lesions. While direct evidence for the repair of 1,O(6)-εG by NER is still emerging, the structural distortion caused by this adduct makes it a plausible substrate for this pathway. There is genetic evidence that NER can act on other bulky O6-alkylguanine adducts, particularly in cells deficient in AGT.[2]

The NER pathway can be broadly divided into two sub-pathways:

-

Global Genome NER (GG-NER): Scans the entire genome for bulky lesions.

-

Transcription-Coupled NER (TC-NER): Specifically repairs lesions on the transcribed strand of actively expressed genes, which block the progression of RNA polymerase.

Alkyltransferase-like (ATL) proteins, which are structurally similar to AGT but lack the active site cysteine, can bind to O6-alkylguanine lesions and are thought to act as damage sensors that recruit the NER machinery.[3]

Mismatch Repair (MMR)

The Mismatch Repair (MMR) system plays a crucial role in maintaining genomic fidelity by correcting base-base mismatches and small insertions/deletions that arise during DNA replication. While MMR does not directly repair the 1,O(6)-εG adduct itself, it is critical in the cellular response to the consequences of this lesion.

During DNA replication, the presence of 1,O(6)-εG can lead to the misincorporation of thymine opposite the lesion, creating a 1,O(6)-εG:T mispair. This mismatch is recognized by the MMR machinery, primarily the MutSα (MSH2-MSH6) complex.[3] Recognition of this mispair can trigger a futile cycle of repair, where the MMR system repeatedly attempts to excise the newly synthesized strand containing the thymine, while the original lesion remains. This futile cycling can lead to the formation of single-strand breaks and subsequent double-strand breaks, ultimately activating cell cycle checkpoints and inducing apoptosis.[4] This MMR-dependent cytotoxicity is a key mechanism by which cells with high levels of O6-alkylguanine damage are eliminated.

Quantitative Data on Repair Efficiency

Quantifying the efficiency and kinetics of DNA repair pathways is essential for understanding their biological significance. While specific kinetic data for the repair of this compound is limited, data from studies on other O6-alkylguanine adducts repaired by AGT can provide valuable insights. The following table summarizes representative kinetic parameters for AGT-mediated repair. It is important to note that the repair of 1,O(6)-εG by AGT results in a cross-link, which may have different kinetics compared to the simple alkyl group transfer.

| Adduct | Repair Protein | Organism | Second-Order Rate Constant (M⁻¹s⁻¹) | Dissociation Constant (Kd) (nM) | Reference |

| O⁶-methylguanine | Human AGT | Human | 1.2 x 10⁷ | 81-91 | [3][5] |

| O⁶-pyridyloxobutylguanine | Human AGT | Human | ~1.7 - 17 x 10⁵ | Not Reported |

Note: The second-order rate constant reflects the efficiency of the repair reaction. The dissociation constant (Kd) indicates the affinity of the repair protein for the DNA substrate containing the lesion. Lower Kd values indicate higher affinity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the repair of this compound lesions.

In Vitro Repair Assay for AGT-mediated Repair

This assay measures the ability of purified AGT or cell-free extracts to repair a DNA substrate containing a site-specific this compound lesion. The formation of a DNA-protein cross-link is the primary endpoint.

Materials:

-

Oligonucleotide containing a single this compound lesion (custom synthesis).

-

Complementary unmodified oligonucleotide.

-

Purified recombinant human AGT protein.

-

Cell-free extracts from cells of interest.

-

T4 Polynucleotide Kinase (PNK) and [γ-³²P]ATP.

-

Repair buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.1 mM EDTA).

-

SDS-PAGE loading buffer.

-

Polyacrylamide gels for SDS-PAGE.

-

Phosphorimager or autoradiography film.

Methodology:

-

Substrate Preparation:

-

Anneal the 1,O(6)-εG-containing oligonucleotide with its complementary strand to form a duplex DNA substrate.

-

For radioactive detection, 5'-end label the 1,O(6)-εG-containing oligonucleotide with [γ-³²P]ATP using T4 PNK prior to annealing.

-

-

Repair Reaction:

-

Set up the repair reaction in a microcentrifuge tube containing:

-

Radiolabeled 1,O(6)-εG DNA substrate (e.g., 10 nM).

-

Purified AGT or cell-free extract (concentration to be optimized).

-

Repair buffer to the final volume.

-

-

Incubate the reaction at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Analysis of DNA-Protein Cross-links:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes to denature the proteins.

-

Separate the reaction products by SDS-PAGE. The covalent cross-linking of AGT to the radiolabeled DNA will result in a slower-migrating band corresponding to the molecular weight of the AGT-DNA complex.

-

Visualize the radiolabeled bands using a phosphorimager or autoradiography.

-

Quantify the intensity of the cross-linked band relative to the unreacted DNA substrate to determine the extent of repair.

-

Preparation of Cell-Free Extracts for DNA Repair Assays

This protocol describes the preparation of whole-cell extracts that are competent for in vitro DNA repair studies.[6][7][8][9][10]

Materials:

-

Cultured cells.

-

Phosphate-buffered saline (PBS).

-

Hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, protease inhibitors).

-

High-salt extraction buffer (e.g., 20 mM Tris-HCl pH 7.5, 1.5 mM MgCl₂, 420 mM NaCl, 0.2 mM EDTA, 25% glycerol, 0.5 mM DTT, protease inhibitors).

-

Dounce homogenizer.

-

Microcentrifuge.

Methodology:

-

Cell Harvest:

-

Harvest cells by centrifugation and wash twice with ice-cold PBS.

-

-

Cell Lysis:

-

Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 15 minutes to allow the cells to swell.

-

Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.

-

-

Nuclear Extraction:

-

Centrifuge the lysate at a low speed (e.g., 3,000 x g) for 10 minutes at 4°C to pellet the nuclei.

-

Resuspend the nuclear pellet in high-salt extraction buffer.

-

Incubate on a rocking platform for 30 minutes at 4°C to extract nuclear proteins.

-

-

Clarification:

-

Centrifuge the nuclear extract at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet insoluble debris.

-

-

Dialysis and Storage:

-

Dialyze the supernatant (cell-free extract) against a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 0.2 mM EDTA, 20% glycerol, 1 mM DTT).

-

Determine the protein concentration using a Bradford or BCA assay.

-

Aliquot the extract and store at -80°C.

-

Electrophoretic Mobility Shift Assay (EMSA) for Protein-DNA Binding

EMSA is used to detect the binding of proteins, such as AGT or NER recognition factors, to DNA containing the this compound lesion.[1][11][12][13][14]

Materials:

-

Radiolabeled 1,O(6)-εG DNA probe (prepared as in 4.1).

-

Purified protein or cell-free extract.

-

Binding buffer (e.g., 20 mM HEPES pH 7.9, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

Non-specific competitor DNA (e.g., poly(dI-dC)).

-

Native polyacrylamide gel.

-

TBE buffer.

Methodology:

-

Binding Reaction:

-

Set up the binding reaction in a microcentrifuge tube containing:

-

Radiolabeled 1,O(6)-εG DNA probe (e.g., 1-5 fmol).

-

Purified protein or cell-free extract.

-

Non-specific competitor DNA.

-

Binding buffer to the final volume.

-

-

Incubate on ice or at room temperature for 20-30 minutes.

-

-

Electrophoresis:

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel in TBE buffer at a constant voltage at 4°C.

-

-

Detection:

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film.

-

A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-DNA complex.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for Adduct Detection

LC-MS is a highly sensitive and specific method for the detection and quantification of DNA adducts, including this compound, in biological samples.[15][16][17][18][19]

Materials:

-

Genomic DNA isolated from cells or tissues.

-

Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase).

-

LC-MS system (e.g., triple quadrupole or high-resolution mass spectrometer).

-

C18 reverse-phase LC column.

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Internal standard (e.g., a stable isotope-labeled version of this compound).

Methodology:

-

DNA Hydrolysis:

-

Digest the genomic DNA to individual nucleosides using a cocktail of enzymes.

-

-

LC Separation:

-

Inject the hydrolyzed DNA sample onto the LC system.

-

Separate the nucleosides using a gradient of mobile phases on a C18 column.

-

-

MS Detection:

-

Introduce the eluent from the LC into the mass spectrometer.

-

Use selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer or high-resolution mass spectrometry to specifically detect and quantify the this compound adduct and the internal standard based on their specific mass-to-charge ratios and fragmentation patterns.

-

-

Quantification:

-

Calculate the amount of this compound in the original DNA sample by comparing the peak area of the analyte to that of the known amount of internal standard.

-

Signaling Pathways and Cellular Responses

The presence of this compound lesions and the subsequent repair activities trigger complex signaling cascades that determine the fate of the cell.

ATR-Chk1 Signaling Pathway

The ATR (Ataxia Telangiectasia and Rad3-related) and Chk1 (Checkpoint kinase 1) signaling pathway is a central regulator of the DNA damage response, particularly in response to replication stress.[4][20][21][22][23] The futile cycling of the MMR pathway at 1,O(6)-εG:T mispairs can lead to the formation of single-strand DNA gaps and stalled replication forks, which are potent activators of the ATR-Chk1 pathway.

Activation of ATR leads to the phosphorylation and activation of its downstream effector, Chk1. Activated Chk1 then phosphorylates a multitude of substrates to:

-

Induce cell cycle arrest: Primarily at the G2/M transition, to provide time for DNA repair before entry into mitosis.

-

Stabilize replication forks: Preventing their collapse into double-strand breaks.

-

Promote DNA repair: By regulating the activity of various repair factors.

cGAS-STING Pathway

The cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway is an innate immune signaling pathway that is activated by the presence of cytosolic DNA.[2][24][25][26][27] While primarily known for its role in antiviral defense, emerging evidence suggests its involvement in the response to endogenous DNA damage.

The accumulation of cytosolic DNA fragments, which can arise from the processing of complex DNA lesions like DNA-protein cross-links or from unresolved replication stress, can activate cGAS. Activated cGAS synthesizes the second messenger cGAMP, which in turn activates STING. STING activation leads to the production of type I interferons and other pro-inflammatory cytokines, which can modulate the cellular microenvironment and potentially trigger an anti-tumor immune response.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Overview of DNA repair pathways for this compound.

Caption: Workflow for an in vitro AGT repair assay.

Caption: ATR-Chk1 signaling in response to 1,O(6)-eG lesions.

Caption: cGAS-STING pathway activation by 1,O(6)-eG-induced damage.

References

- 1. Electrophoretic Mobility Shift Assays to Study Protein Binding to Damaged DNA | Springer Nature Experiments [experiments.springernature.com]

- 2. The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. O6-alkylguanine-DNA alkyltransferases repair O6-methylguanine in DNA with Michaelis-Menten-like kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An ATR and CHK1 kinase signaling mechanism that limits origin firing during unperturbed DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytosine Methylation Effects on the Repair of O6-Methylguanines within CG Dinucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Deconstructing Cell-Free Extract Preparation for in Vitro Activation of Transcriptional Genetic Circuitry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. A User’s Guide to Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemical Preparation of Cell Extract for Cell-Free Protein Synthesis without Physical Disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrophoretic Mobility Shift Assays for Protein–DNA Complexes Involved in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrophoretic mobility shift assays to study protein binding to damaged DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. escholarship.org [escholarship.org]

- 17. academic.oup.com [academic.oup.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ATR-Chk1 activation mitigates replication stress caused by mismatch repair-dependent processing of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. An extending ATR-CHK1 circuitry: the replication stress response and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ATR-Chk1 signaling inhibition as a therapeutic strategy to enhance cisplatin chemosensitivity in urothelial bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers [frontiersin.org]

- 25. cGAS/STING: novel perspectives of the classic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Control of innate immunity by the cGAS-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

1,O(6)-Ethanoguanosine: A Technical Whitepaper on its Role as a Biomarker for Carcinogen Exposure

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The detection and quantification of DNA adducts serve as critical biomarkers for assessing exposure to carcinogens and understanding the molecular mechanisms of carcinogenesis. Among these, the exocyclic DNA adduct 1,O(6)-ethanoguanosine and other related etheno adducts are of significant interest due to their formation following exposure to vinyl chloride, a known human carcinogen, and their endogenous generation via lipid peroxidation. These lesions are promutagenic, capable of causing specific base-pair substitutions that contribute to genetic instability and disease. This technical guide provides an in-depth overview of this compound, its formation, genotoxicity, cellular repair mechanisms, and the analytical methods used for its detection. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and analytical workflows are presented to support researchers in this field.

Introduction: Formation and Significance of Etheno Adducts

Etheno (ε) DNA adducts, such as 1,N(6)-ethenoadenine (εA), 3,N(4)-ethenocytosine (εC), and the guanine adducts 1,N(2)-ethenoguanine (1,N(2)-εG) and N(2),3-ethenoguanine (N(2),3-εG), are exocyclic lesions formed from the reaction of DNA with bis-electrophiles.[1] A primary source of these adducts is exposure to vinyl chloride (VC), which is metabolized to the reactive epoxides chloroethylene oxide (CEO) and chloroacetaldehyde (CAA).[2][3] These metabolites react with DNA bases to form etheno adducts.[2]

Furthermore, these adducts can be formed endogenously through lipid peroxidation, a process linked to oxidative stress.[1][4] The formation of these lesions blocks normal Watson-Crick base pairing, leading to miscoding during DNA replication and transcription.[2][4] For instance, N(2),3-εG has been shown to specifically induce G→A transitions during DNA replication in E. coli.[5] This mutagenic potential directly links the presence of etheno adducts to the initiation of carcinogenesis.[2][6]

Genotoxicity and Cellular Repair

The genotoxic effects of etheno adducts stem from their ability to cause misincorporation of nucleotides during DNA synthesis.[2] Studies have shown that εA can lead to A→G transitions, while εC can be misread, resulting in the incorporation of thymine.[2][4] The presence of these adducts can inhibit DNA synthesis and is highly mutagenic in mammalian cells.[2][4]

Cells have evolved multiple DNA repair pathways to counteract the deleterious effects of these lesions. The primary mechanisms include:

-